molecular formula C21H19N7O2 B13710847 1-((2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)methyl)-3-(3-(pyridin-2-ylmethoxy)phenyl)urea

1-((2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)methyl)-3-(3-(pyridin-2-ylmethoxy)phenyl)urea

Cat. No.: B13710847
M. Wt: 401.4 g/mol
InChI Key: KZXPKYPYPBUTIY-UHFFFAOYSA-N
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Description

The compound 1-((2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)methyl)-3-(3-(pyridin-2-ylmethoxy)phenyl)urea (CAS: 1443336-51-3) is a urea derivative featuring a pyridine-triazole core and a substituted phenyl ether moiety. Its molecular structure combines a 1,2,4-triazole ring linked to a pyridinylmethyl group and a urea bridge connected to a 3-(pyridin-2-ylmethoxy)phenyl substituent.

Its discontinued status underscores the importance of comparative analysis with structurally or functionally similar compounds to identify superior alternatives .

Properties

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

1-[3-(pyridin-2-ylmethoxy)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea

InChI

InChI=1S/C21H19N7O2/c29-21(25-12-16-5-4-10-24-20(16)28-15-22-14-26-28)27-17-7-3-8-19(11-17)30-13-18-6-1-2-9-23-18/h1-11,14-15H,12-13H2,(H2,25,27,29)

InChI Key

KZXPKYPYPBUTIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)NC(=O)NCC3=C(N=CC=C3)N4C=NC=N4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Melting Point (°C) Bioactivity Notes Reference
Target Compound Pyridine-triazole + urea + pyridinylmethoxyphenyl N/A Discontinued; potential antifungal
1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) Thiadiazole + triazole + bromophenyl urea 155–160 Antifungal (in vitro/vivo vs. Candida)
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethylurea + pyrazole-methyl 98–100 Synthetic intermediate; no bioactivity data
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) Imidazoline + methoxyphenyl N/A Neurological applications (patented)

Key Observations :

  • Imidazoline derivatives like C19 prioritize neurological targets, highlighting the divergent applications of urea-based scaffolds depending on substituents .

Triazole-Containing Compounds

Table 2: Functional Comparison of Triazole Derivatives

Compound Name Triazole Position Additional Moieties Application Reference
Target Compound 1H-1,2,4-triazol-1-yl Pyridine, phenyl ether urea Hypothetical antifungal
Epoxiconazole (Cis-1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole) 1H-1,2,4-triazol-1-yl Epoxide + chlorophenyl/fluorophenyl Agricultural fungicide
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea Pyrrolotriazolopyrazine + trifluoromethyl Urea + trimethylamine Experimental (undisclosed)

Key Observations :

  • Epoxiconazole’s epoxide and halogenated aryl groups enhance its fungicidal activity in agricultural settings, whereas the target compound’s pyridine and urea groups may limit environmental stability or potency .
  • The trifluoromethyl-pyrrolotriazolopyrazine derivative ( ) exemplifies advanced heterocyclic engineering, achieving higher binding specificity compared to the target compound’s simpler triazole-pyridine system.

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